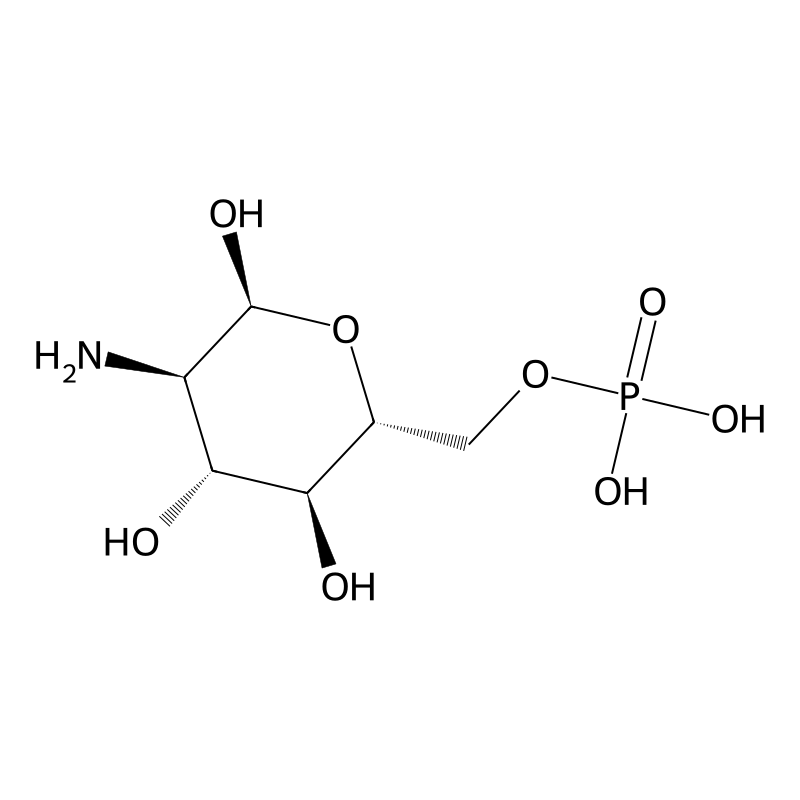

D-glucosamine-6-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Carbohydrate Metabolism and Biosynthesis

GlcN-6-P is a crucial intermediate in the biosynthesis of essential cellular components like:

- Glycoproteins: These are proteins attached to sugar molecules and are vital for various functions, including cell-to-cell communication and immune response. GlcN-6-P serves as a precursor for N-acetylglucosamine (GlcNAc), a building block of glycoproteins .

- Glycolipids: These are lipids attached to sugars and play a role in cell membrane structure and signaling. GlcN-6-P contributes to the synthesis of N-acetylgalactosamine (GalNAc), another essential component of glycolipids .

- Mucopolysaccharides: These are complex sugars found in connective tissues and cartilage. GlcN-6-P is involved in the production of glycosaminoglycans, a type of mucopolysaccharide .

By studying the incorporation of GlcN-6-P into these molecules, researchers can gain insights into cellular metabolism, protein and lipid function, and the development of tissues and organs.

Investigating Enzyme Function and Regulation

GlcN-6-P is involved in the activity of various enzymes, including:

- Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme catalyzes the formation of GlcN-6-P from fructose-6-phosphate and glutamine. Studying its activity with GlcN-6-P helps researchers understand the regulation of carbohydrate metabolism and identify potential drug targets for diseases like diabetes and bacterial infections .

- Phosphoglucomutase: This enzyme converts GlcN-6-P into glucose-1-phosphate, another crucial intermediate in carbohydrate metabolism. Studying the interaction of GlcN-6-P with this enzyme allows researchers to understand how sugar molecules are interconverted within cells .

By investigating how GlcN-6-P interacts with these enzymes, researchers can gain valuable insights into cellular signaling pathways and how they are regulated.

Understanding Bacterial and Parasitic Pathogenesis

GlcN-6-P is essential for the growth and survival of various pathogens, including bacteria and parasites. For example, it is a vital component of the bacterial cell wall and plays a role in the development of malaria parasites. Researchers use GlcN-6-P to:

- Study the metabolic pathways of pathogens: By studying how pathogens utilize GlcN-6-P, researchers can identify potential targets for developing new antibiotics and antiparasitic drugs .

- Develop diagnostic tools: The presence or activity of enzymes involved in GlcN-6-P metabolism in a pathogen can be used to diagnose infections.

D-glucosamine-6-phosphate is a naturally occurring amino sugar phosphate, playing a crucial role in various metabolic pathways, particularly in the biosynthesis of glycosaminoglycans and glycoproteins. It is derived from D-fructose-6-phosphate and L-glutamine through the action of the enzyme glutamine-fructose-6-phosphate amidotransferase. The compound has the molecular formula and is characterized by its amino group at the C-2 position and a phosphate group attached to C-6.

- GlcN-6-P acts as a substrate for various enzymes involved in glycosylation, the process of attaching sugar molecules to proteins and lipids. This glycosylation modifies the structure and function of these biomolecules [].

- Additionally, GlcN-6-P levels can influence cell signaling pathways, potentially impacting processes like cell proliferation and differentiation [].

- Synthesis: It is synthesized from D-fructose-6-phosphate and L-glutamine via glutamine-fructose-6-phosphate amidotransferase:This reaction is irreversible and critical for the production of hexosamines .

- Deamination: D-glucosamine-6-phosphate can be converted into D-fructose-6-phosphate and ammonia through the action of glucosamine-6-phosphate deaminase:This reaction is part of amino sugar metabolism .

D-glucosamine-6-phosphate plays a significant role in cellular metabolism, particularly in the synthesis of glycosaminoglycans, which are vital components of extracellular matrices. It is involved in:

- Cell signaling: Participating in signaling pathways that regulate cell growth and differentiation.

- Cartilage formation: Contributing to the production of chondroitin sulfate, essential for cartilage structure and function.

- Immune response: Modulating immune functions through its derivatives .

The synthesis of D-glucosamine-6-phosphate can occur through several methods:

- Enzymatic Synthesis: The most common method involves enzymatic conversion using glutamine-fructose-6-phosphate amidotransferase, where L-glutamine acts as the nitrogen source.

- Chemical Synthesis: Chemical methods may involve protecting group strategies to form intermediates that can be converted into D-glucosamine-6-phosphate through selective deprotection and phosphorylation reactions.

- Microbial Fermentation: Certain microorganisms can produce D-glucosamine-6-phosphate as part of their metabolic processes, offering a biotechnological route for its synthesis .

D-glucosamine-6-phosphate has several applications:

- Pharmaceuticals: Used in formulations aimed at treating osteoarthritis due to its role in cartilage health.

- Nutraceuticals: Commonly found in dietary supplements aimed at joint health.

- Biotechnology: Utilized in research related to glycoprotein synthesis and cell signaling mechanisms .

Research has shown that D-glucosamine-6-phosphate interacts with various enzymes and metabolic pathways:

- Inhibitors: Certain compounds have been identified as inhibitors of glucosamine-6-phosphate synthase, affecting its production and influencing metabolic pathways related to amino sugars .

- Effectors: N-acetyl-D-glucosamine 6-phosphate acts as an effector for glucosamine-6-phosphate deaminase, indicating regulatory roles within metabolic pathways .

D-glucosamine-6-phosphate shares structural similarities with several other compounds, each with unique properties:

| Compound Name | Structure/Function | Unique Characteristics |

|---|---|---|

| N-acetyl-D-glucosamine 6-phosphate | Acetylated form; precursor for glycosaminoglycans | More lipophilic; involved in different pathways |

| D-mannosamine 6-phosphate | Mannosamine derivative; involved in glycoprotein synthesis | Different sugar backbone; specific roles in metabolism |

| N-acetylneuraminic acid | Sialic acid derivative; important for cell recognition | Plays a role in cell surface interactions; distinct from glucosamines |

D-glucosamine-6-phosphate's unique amine group at C-2 and phosphate group at C-6 distinguishes it from these similar compounds, emphasizing its specific role in amino sugar metabolism and cellular functions .